Hydrophobicity: Cyclohexylalanine vs. Leucine
Cyclohexylalanine (the amino acid released upon ring-opening of the target NCA monomer) exhibits a calculated logP (CLogP) value that is 1.2 units higher than that of leucine, the most hydrophobic canonical aliphatic amino acid [1]. This ΔCLogP of +1.2 represents a substantial increase in side-chain hydrophobicity, as cyclohexylalanine contains three additional carbon atoms versus leucine. In the context of antimicrobial peptide engineering, sequential mutation of leucine residues to cyclohexylalanine in clovibactin analogues dramatically increased antibiotic activity, with the resulting Cha-containing analogues exhibiting MIC values of ≤1 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1].
| Evidence Dimension | Side-chain hydrophobicity (CLogP) |
|---|---|
| Target Compound Data | Cyclohexylalanine: CLogP not explicitly stated as absolute value, but ΔCLogP = +1.2 vs. Leu |
| Comparator Or Baseline | Leucine: baseline CLogP (implicit); ΔCLogP = 0 (reference) |
| Quantified Difference | ΔCLogP = +1.2 (Cyclohexylalanine more hydrophobic than Leucine) |
| Conditions | Calculated logP values reported in structure-activity relationship analysis; antimicrobial activity assessed via broth microdilution MIC assays against MRSA and VRE clinical isolates [1] |
Why This Matters
Higher side-chain hydrophobicity directly translates into stronger hydrophobic interactions in peptide-receptor binding pockets and improved membrane partitioning, enabling procurement of a monomer that yields polypeptides with intrinsically higher antimicrobial potency than those derived from leucine NCA.
- [1] Zhang, S. et al. Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks. J. Org. Chem. 2025, 90 (5), 2132–2136. DOI: 10.1021/acs.joc.4c02798. View Source
